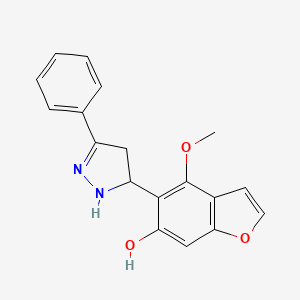
4-Methoxy-5-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-1-benzofuran-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-5-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)benzofuran-6-ol is a complex organic compound that features a benzofuran core substituted with a methoxy group, a phenyl group, and a pyrazolyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-5-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)benzofuran-6-ol typically involves multi-step organic reactions
Cyclization: The initial step involves the formation of the benzofuran ring. This can be achieved by cyclizing a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.
Condensation: The pyrazolyl group can be introduced through a condensation reaction between a hydrazine derivative and an appropriate ketone or aldehyde.
Substitution: The phenyl group is typically introduced via a substitution reaction, often using a Grignard reagent or a similar organometallic compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as scaling up the reactions to industrial volumes.
Analyse Des Réactions Chimiques
Types of Reactions
4-methoxy-5-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)benzofuran-6-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the pyrazolyl or phenyl groups.
Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxygenated derivatives, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential anti-inflammatory, antioxidant, and antimicrobial properties.
Biological Studies: It can be used as a probe to study various biological pathways and mechanisms, especially those involving oxidative stress and inflammation.
Industrial Applications: The compound may find use in the development of new materials or as a precursor for more complex chemical entities.
Mécanisme D'action
The mechanism of action of 4-methoxy-5-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)benzofuran-6-ol is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may exert its effects by modulating oxidative stress pathways or by inhibiting specific enzymes involved in inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole Derivatives: Compounds like 4-(3-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenol share structural similarities and exhibit similar biological activities.
Benzofuran Derivatives: Other benzofuran derivatives with different substituents also show comparable antimicrobial and anti-inflammatory properties.
Uniqueness
What sets 4-methoxy-5-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)benzofuran-6-ol apart is its specific combination of functional groups, which may confer unique biological activities and make it a valuable scaffold for drug development.
Propriétés
Numéro CAS |
61340-41-8 |
|---|---|
Formule moléculaire |
C18H16N2O3 |
Poids moléculaire |
308.3 g/mol |
Nom IUPAC |
4-methoxy-5-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-1-benzofuran-6-ol |
InChI |
InChI=1S/C18H16N2O3/c1-22-18-12-7-8-23-16(12)10-15(21)17(18)14-9-13(19-20-14)11-5-3-2-4-6-11/h2-8,10,14,20-21H,9H2,1H3 |
Clé InChI |
YRQWBLMUNPOXRK-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC2=C1C=CO2)O)C3CC(=NN3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


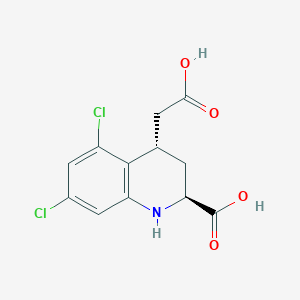
![3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one](/img/structure/B12880701.png)
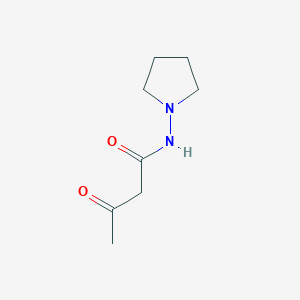
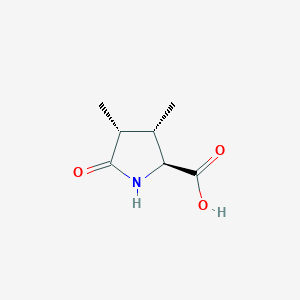
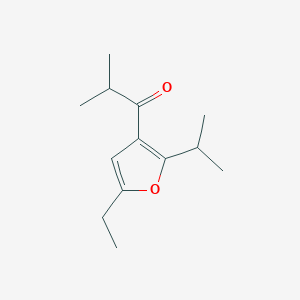
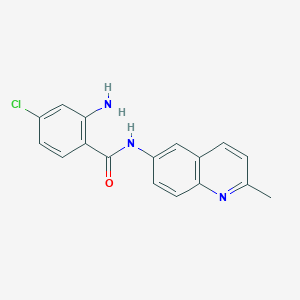
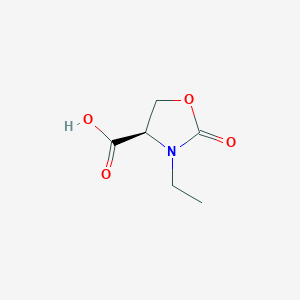
![7A-hydroxytetrahydro-1H-pyrrolo[1,2-a]imidazol-3(2H)-one](/img/structure/B12880729.png)
![4-(3-(2-Fluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B12880731.png)
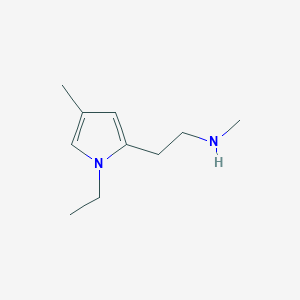
![N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-4-fluorobenzamide](/img/structure/B12880743.png)
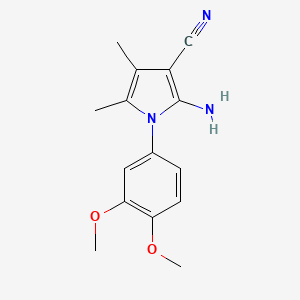

![1-[4-(Furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]ethan-1-one](/img/structure/B12880764.png)
